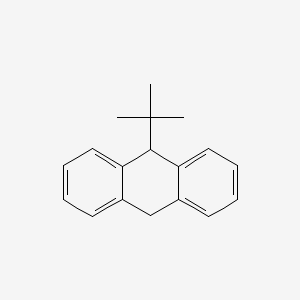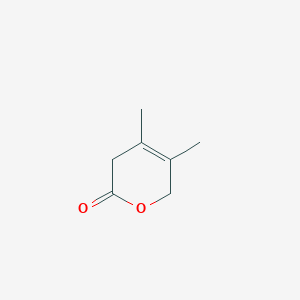
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-oxohexanoic acid with a dehydrating agent like phosphorus oxychloride can yield the desired pyranone compound . Another method involves the use of a Knoevenagel condensation reaction followed by cyclization .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of dihydropyran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, dihydropyrans, and other heterocyclic derivatives. These products can have different functional groups and properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-2-one (α-Pyrone): A simpler analog with similar reactivity but lacking the dimethyl substitution.
3,6-Dihydro-2H-pyran-2-one: Another analog with different substitution patterns, affecting its chemical properties and reactivity.
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities and used in various synthetic applications.
Uniqueness
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
22937-02-6 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3,4-dimethyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(8)9-4-6(5)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
PMVOIRLCAPREJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(COC(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


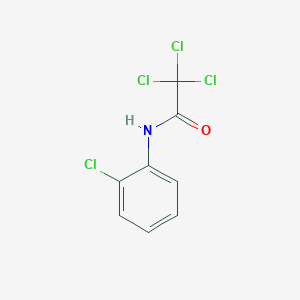
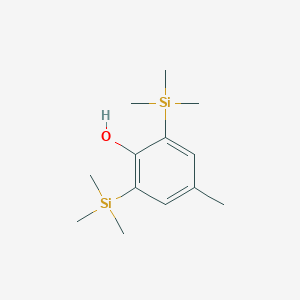
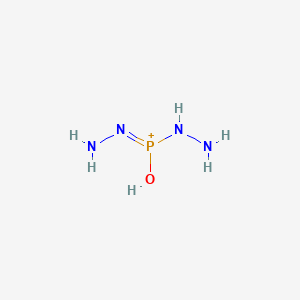
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
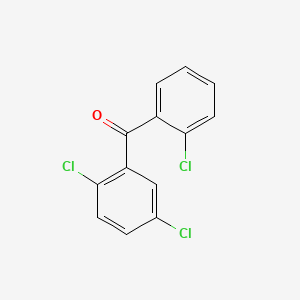
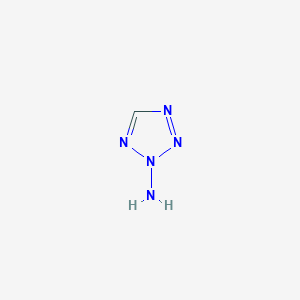
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
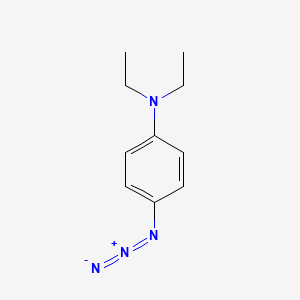
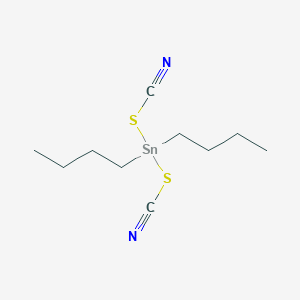
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
